2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol
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Overview
Description
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 2,3,6-trifluorobenzaldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-one, using a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-one.
Reduction: 2-Methyl-1-(2,3,6-trifluorophenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-ol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
2-Methyl-2-propanol: A non-fluorinated analog with similar alcohol functionality.
Isobutanol: Another non-fluorinated alcohol with a similar carbon skeleton .
Uniqueness
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs and other fluorinated isomers .
Properties
Molecular Formula |
C10H11F3O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-methyl-1-(2,3,6-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-10(2,14)5-6-7(11)3-4-8(12)9(6)13/h3-4,14H,5H2,1-2H3 |
InChI Key |
RICVAFIDKLTGST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1F)F)F)O |
Origin of Product |
United States |
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